molecular formula C9H9NOS2 B12965929 7-Methoxy-2-(methylthio)benzo[d]thiazole

7-Methoxy-2-(methylthio)benzo[d]thiazole

Cat. No.: B12965929
M. Wt: 211.3 g/mol
InChI Key: VSYQXFCBXNWWHS-UHFFFAOYSA-N
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Description

7-Methoxy-2-(methylthio)benzo[d]thiazole is a benzothiazole derivative characterized by a methoxy group (-OCH₃) at the 7-position and a methylthio group (-SCH₃) at the 2-position. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their pharmacological and material science applications. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve nucleophilic substitution, coupling reactions, or thiol-alkylation strategies, as seen in related benzothiazole derivatives .

Properties

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

7-methoxy-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-11-7-5-3-4-6-8(7)13-9(10-6)12-2/h3-5H,1-2H3

InChI Key

VSYQXFCBXNWWHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)SC

Origin of Product

United States

Preparation Methods

Thiomethylation of Benzothiazole Precursors

A direct thiomethylation method involves reacting benzothiazole derivatives bearing a chloro substituent at position 2 with methylthiol or methylthiolating agents in the presence of Lewis acids such as BF3·SMe2.

  • Typical procedure: The substrate (e.g., 2-chlorobenzothiazole derivative) is treated with BF3·SMe2 at 60 °C for 16–72 hours in a sealed vial. After completion, the reaction mixture is quenched with methanol, extracted, and purified by silica gel chromatography.
  • Yields: Moderate to good yields depending on reaction time and substrate purity.
  • Purification: Silica gel chromatography using hexane/ethyl acetate or methanol/dichloromethane gradients.
  • Reference: This method was demonstrated for thiomethylation of related heterocycles and can be adapted for 7-methoxy-2-(methylthio)benzo[d]thiazole.

One-Pot Synthesis from Bis(4-(methylthio)-2-nitrophenyl)disulfide

An alternative approach involves the one-pot synthesis starting from bis(4-(methylthio)-2-nitrophenyl)disulfide in acetic acid, using sodium sulfite as a reducing agent. This method facilitates the formation of the benzothiazole ring with the methylthio substituent already incorporated.

  • Reaction conditions: Heating in acetic acid with sodium sulfite, which reduces the disulfide and promotes cyclization.
  • Advantages: One-step synthesis, avoids isolation of intermediates.
  • Reference: This method is noted for its efficiency in preparing methylthio-substituted benzothiazoles.
Method No. Starting Materials Key Reagents/Conditions Reaction Type Advantages References
1 2-Aminothiophenol + 4-Methoxybenzaldehyde Microwave irradiation, solvent-free or ionic liquids, 100–150 °C Cyclization Rapid, high yield, green method
2 2-Chlorobenzothiazole derivative BF3·SMe2, 60 °C, 16–72 h, sealed vial Thiomethylation Direct methylthio introduction
3 Bis(4-(methylthio)-2-nitrophenyl)disulfide Acetic acid, sodium sulfite, heating One-pot cyclization One-step, avoids intermediates
  • Spectroscopic Data: Characteristic NMR signals include aromatic protons in the δ 7.0–8.0 ppm range, methoxy protons around δ 3.7–3.9 ppm, and methylthio protons near δ 2.5–2.8 ppm. IR spectra show bands corresponding to aromatic C=C, C–S, and methoxy C–O stretches.
  • Purification: Silica gel chromatography is the standard purification technique, with solvent systems tailored to polarity.
  • Structural Confirmation: X-ray crystallography and DFT calculations have been used to confirm molecular geometry and electronic structure, supporting the synthetic routes.

The preparation of this compound is well-established through multiple synthetic strategies. The most common and efficient methods include cyclization of 2-aminothiophenol with substituted benzaldehydes, direct thiomethylation of chloro-substituted benzothiazoles, and one-pot syntheses from disulfide precursors. These methods provide flexibility in synthesis, allowing for optimization based on available starting materials and desired scale. Analytical techniques such as NMR, IR, and computational studies complement the synthetic work to ensure structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 7-Methoxy-2-(methylthio)benzo[d]thiazole with its analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
This compound 7-OCH₃, 2-SCH₃ C₉H₉NOS₂ 227.30 High lipophilicity, moderate polarity
7-Fluoro-2-(methylthio)benzo[d]thiazole 7-F, 2-SCH₃ C₈H₆FNS₂ 199.27 Increased electronegativity, lower mass
7-Methoxy-2-methylbenzo[d]thiazole 7-OCH₃, 2-CH₃ C₉H₉NOS 195.24 Reduced lipophilicity vs. methylthio analog
6-Methoxy-2-(p-tolyl)benzo[d]thiazole 6-OCH₃, 2-C₆H₄CH₃ C₁₅H₁₃NOS 255.34 Enhanced steric bulk, aromatic interactions

Key Observations :

  • Positional Isomerism : Shifting the methoxy group from the 7- to 6-position (as in 6-Methoxy-2-(p-tolyl)benzo[d]thiazole) alters electronic distribution and steric interactions, which may influence binding to biological targets .
  • Halogen vs.
Enzyme Inhibition and Anticancer Potential
  • COX-2 Inhibition: Benzothiazole hybrids, particularly those with electron-withdrawing or donating groups, exhibit selective COX-2 inhibition. For example, cyanopyrimidine-benzo[d]thiazole hybrids showed IC₅₀ values of ~5.0 µM, suggesting the target compound may share similar activity .
  • MAO Inhibition: 2-Methylbenzo[d]thiazole derivatives (e.g., 7-Methoxy-2-methylbenzo[d]thiazole) demonstrated monoamine oxidase (MAO) inhibitory activity, implying that substituent modifications at the 2-position (e.g., -SCH₃ vs. -CH₃) could modulate selectivity .
Antitubercular and Antimicrobial Activity

Benzothiazole-triazole hybrids (e.g., compounds 9a–9e in ) displayed antimicrobial and antitubular properties. The methylthio group in the target compound may enhance binding to microbial enzymes via sulfur-mediated interactions .

Biological Activity

7-Methoxy-2-(methylthio)benzo[d]thiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, through a review of recent studies and findings.

Chemical Structure and Properties

This compound features a methoxy group and a methylthio group attached to the benzothiazole core. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Benzothiazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Numerous studies have demonstrated the potential of benzothiazole derivatives as anticancer agents. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The presence of the methoxy group enhances the antioxidant capacity of these compounds, contributing to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.

Anticancer Mechanisms

The anticancer mechanisms of this compound can be summarized as follows:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that this compound can significantly reduce the viability of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at specific phases, further inhibiting tumor growth.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-724.15Apoptosis induction
This compoundHeLa26.43Cell cycle arrest
This compoundHCT11618.10Inhibition of proliferation

These results indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an effective anticancer agent.

Mechanistic Insights

Research has also focused on understanding the mechanisms underlying the anticancer activity of benzothiazole derivatives. For instance, studies utilizing flow cytometry have shown that treatment with this compound leads to significant accumulation of cells in the G1/S phase, indicating a blockade in cell cycle progression.

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